4-hydroxy-3,6,6-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran-derived carboxamide featuring a hydroxyl group at position 4, methyl substituents at positions 3, 6, and 6, and a tetramethylpiperidine moiety attached via an amide bond.
Properties
Molecular Formula |
C21H34N2O3 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-hydroxy-3,6,6-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-5,7-dihydro-4H-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H34N2O3/c1-12-16-14(24)10-19(2,3)11-15(16)26-17(12)18(25)22-13-8-20(4,5)23-21(6,7)9-13/h13-14,23-24H,8-11H2,1-7H3,(H,22,25) |
InChI Key |
BDVJQHUJROJNKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NC3CC(NC(C3)(C)C)(C)C |
Origin of Product |
United States |
Biological Activity
The compound 4-hydroxy-3,6,6-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 358.51 g/mol. The structure features a benzofuran moiety and a piperidine derivative, which are significant in determining its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this one exhibit anticancer properties. For instance:
- Cytotoxicity : In vitro studies demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines. One study reported that certain piperidine derivatives exhibited better cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation by targeting specific pathways involved in cancer progression, such as the NF-kB signaling pathway .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects:
- Cholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic transmission and potentially improve cognitive functions .
- Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties, helping to mitigate oxidative stress in neuronal tissues .
Case Studies
- Study on Piperidine Derivatives : A comprehensive review highlighted that piperidine derivatives showed promising results in various biological assays. The study emphasized the importance of structural modifications in enhancing biological activity .
- Neuroprotective Potential : Research focused on a related compound demonstrated significant inhibition of AChE activity alongside antioxidant effects in cellular models, suggesting that similar modifications could enhance the neuroprotective profile of our compound .
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares a benzofuran-carboxamide backbone with analogs but differs in substituents and appended moieties:
Key Differences:
Substituent Diversity: The target compound incorporates a tetramethylpiperidine group, which may enhance basicity and solubility in acidic environments. In contrast, the ECHEMI-listed analog features a sulfamoylphenyl-pyrimidine group, likely influencing hydrogen-bonding capacity and target selectivity .
Synthetic vs. Natural Origin: The target compound is hypothesized to originate from marine actinomycetes, a source associated with bioactive natural products . The ECHEMI compound is synthetic, reflecting design priorities for stability or specific receptor interactions .
Pharmacokinetic Implications :
- The tetramethylpiperidine moiety in the target compound may improve metabolic stability due to steric hindrance, whereas the sulfamoyl group in the analog might enhance binding to enzymes like carbonic anhydrases.
Research Findings and Limitations
- Marine-Derived Compounds: LC/MS-based discovery methods (as in ) prioritize structurally novel metabolites, but bioactivity data for the target compound remain sparse .
- Synthetic Analogs : The ECHEMI compound’s sulfonamide group is a common pharmacophore in diuretics and antimicrobials, though its specific applications are undisclosed .
Data Gaps:
- No comparative bioactivity studies (e.g., IC₅₀, toxicity) are available for these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
